(1-methyl-1H-pyrrol-2-yl)methanethiol
Overview
Description
(1-methyl-1H-pyrrol-2-yl)methanethiol: is an organic compound with the molecular formula C6H9NS and a molecular weight of 127.21 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound features a thiol group (-SH) attached to a methylene bridge (-CH2-) connected to the 2-position of the pyrrole ring, with a methyl group (-CH3) at the 1-position .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (1-methyl-1H-pyrrol-2-yl)methanethiol typically begins with commercially available pyrrole derivatives.
Reaction Steps:
Industrial Production Methods: the general principles of organic synthesis, such as large-scale alkylation and thiolation reactions, can be applied to produce this compound in bulk .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-methyl-1H-pyrrol-2-yl)methanethiol can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl halides under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry:
Building Block: (1-methyl-1H-pyrrol-2-yl)methanethiol is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biomolecular Probes: The compound can be used to design probes for studying biological systems, particularly those involving sulfur-containing biomolecules.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of (1-methyl-1H-pyrrol-2-yl)methanethiol involves its interaction with various molecular targets, including enzymes and receptors that contain sulfur-binding sites. The thiol group can form covalent bonds with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Pyrrole-2-methanethiol: Similar structure but lacks the methyl group at the 1-position.
1-methylpyrrole-2-carboxaldehyde: Similar structure but contains an aldehyde group instead of a thiol group.
Uniqueness:
Functional Groups: The presence of both a methyl group at the 1-position and a thiol group at the 2-position makes (1-methyl-1H-pyrrol-2-yl)methanethiol unique compared to its analogs.
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)methanethiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-7-4-2-3-6(7)5-8/h2-4,8H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERRTRQISNEDNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440618 | |
Record name | 1H-Pyrrole-2-methanethiol, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59303-06-9 | |
Record name | 1-Methyl-1H-pyrrole-2-methanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59303-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-2-methanethiol, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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